Meleagrine: A Fungal Alkaloid with Therapeutic Potential - A Technical Guide to its Natural Sources and Isolation
Meleagrine: A Fungal Alkaloid with Therapeutic Potential - A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meleagrine, a prenylated indole alkaloid with a complex triazaspirocyclic skeleton, has emerged as a promising natural product with a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the natural sources of meleagrine, detailed protocols for its isolation and purification, and a summary of its key biological targets. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this fungal metabolite.
Natural Sources of Meleagrine
Meleagrine is a secondary metabolite primarily produced by various species of fungi belonging to the genus Penicillium.[2][3] These fungi are ubiquitous in nature and can be isolated from diverse environments, including soil, decaying vegetation, and as endophytes in plants. Marine environments have also been identified as a rich source of meleagrine-producing fungi.[1]
A number of Penicillium species have been identified as producers of meleagrine and its analogs. These include, but are not limited to:
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Penicillium chrysogenum : This species, famously known for its production of penicillin, is also a significant source of meleagrine.[2][4] Strains have been isolated from various sources, including as an endophyte from the olive tree (Olea europaea) and from Red Sea sediments.[1][2]
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Penicillium meleagrinum : As the species from which the compound was first isolated, P. meleagrinum remains a key natural source.[2][5]
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Penicillium commune : An endophytic fungus isolated from the toxic medicinal plant Tylophora ovata has been shown to produce novel meleagrin analogues.[6]
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Penicillium sp. : Various other Penicillium species, including a marine-derived strain designated OUCMDZ-1435, have been reported to produce meleagrine.[7][8]
The production of meleagrine can be influenced by fermentation conditions, and optimization of these parameters can lead to significantly increased yields.[8]
Isolation and Purification of Meleagrine
The isolation of meleagrine from fungal cultures typically involves a multi-step process of extraction and chromatography. The following protocol is a representative example for the isolation of meleagrine from Penicillium chrysogenum.
Experimental Protocol: Isolation from Penicillium chrysogenum
2.1.1. Fungal Culture and Fermentation
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A pure culture of Penicillium chrysogenum is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB).
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The culture is incubated for a period of 7 to 15 days, or until sufficient biomass and secondary metabolite production is achieved. Fermentation can be carried out in shaker flasks to ensure adequate aeration.
2.1.2. Extraction of Fungal Metabolites
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Following incubation, the fungal biomass (mycelia) is separated from the culture broth by filtration.
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The mycelia are extracted exhaustively with an organic solvent such as dichloromethane (CH₂Cl₂) or methanol.[2]
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The culture filtrate is also extracted with a solvent like chloroform to recover extracellular metabolites.
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The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[2]
2.1.3. Chromatographic Purification
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The crude extract is subjected to a series of chromatographic separations to isolate meleagrine.
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Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or Sephadex LH-20. A gradient elution system with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient, is typically employed.[1]
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Further Purification: Fractions containing meleagrine, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further rounds of chromatography, which may include preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure meleagrine.
2.1.4. Yield
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In one reported isolation from a large-scale fermentation of an endophytic P. chrysogenum, a bioguided fractionation of a 5g crude extract yielded pure meleagrine.[2] Another study reported obtaining 120 mg of meleagrine from a starting crude extract.[1] A fermentation optimization study reported a yield of 335 mg/L of meleagrine from Penicillium sp. OUCMDZ-1435.[8]
Physicochemical and Spectroscopic Data
Pure meleagrine is typically obtained as a pale-yellow crystalline solid.[1] Its molecular formula has been determined as C₂₃H₂₃N₅O₄.[1]
Table 1: Spectroscopic Data for Meleagrine
| Data Type | Description |
| Mass Spectrometry | Molecular Formula: C₂₃H₂₃N₅O₄ [M+H]⁺: m/z 434[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.27 (1H, s), 7.59 (1H, s), 7.57 (1H, d, J = 7.85 Hz), 7.30 (1H, s), 7.26 (1H, dt, J = 7.8, 0.95 Hz), 7.09 (1H, dt, J = 7.55, 0.95 Hz), 6.98 (1H, d, J = 7.85 Hz), 6.12 (1H, brs), 5.50 (1H, s), 5.11 (1H, d, J = 9.6 Hz), 5.05 (1H, d, J = 17.1 Hz), 3.73 (3H, s), 1.34 (3H, s), 1.24 (3H, s)[1] |
| ¹³C NMR (100 MHz, CDCl₃:CD₃OD (1:1)) | δ (ppm): 167.0, 159.2, 146.5, 141.8, 141.8, 136.8, 134.3, 128.5, 126.1, 125.5, 124.9, 123.6, 122.8, 111.3, 111.3, 109.5, 108.5, 101.6, 65.4, 52.5, 42.6, 29.7[1] |
| Infrared (IR) Spectroscopy | Data not available in the reviewed sources. |
Biological Activity and Signaling Pathways
Meleagrine has been shown to exert its biological effects through the modulation of key cellular signaling pathways.
Inhibition of c-Met Signaling in Cancer
Meleagrine has demonstrated significant antiproliferative, antimigratory, and anti-invasive properties in c-Met-dependent breast cancer cells.[2] The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades that promote cell growth, survival, and motility.[2] Meleagrine has been shown to inhibit the phosphorylation of c-Met, thereby blocking the activation of this oncogenic pathway.[2]
Activation of the Nrf2/HO-1 Antioxidant Pathway
In studies investigating its protective effects against bleomycin-induced pulmonary fibrosis, meleagrine was found to activate the Nrf2/HO-1 signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes that protect the cell from damage. Meleagrine's ability to activate this pathway contributes to its antioxidant and anti-inflammatory properties.
Experimental Workflow for Biological Activity Assessment
The following workflow outlines a general procedure for evaluating the effect of meleagrine on a specific signaling pathway, using the c-Met pathway in breast cancer cells as an example.
Conclusion
Meleagrine represents a compelling natural product with significant therapeutic potential. Its reliable availability from fungal sources, coupled with established isolation protocols, makes it an accessible compound for further investigation. The elucidation of its mechanisms of action, particularly its inhibitory effects on key oncogenic pathways like c-Met and its activation of cytoprotective pathways such as Nrf2/HO-1, underscores its promise as a lead compound in drug discovery and development. This guide provides a foundational resource for scientists to explore the full therapeutic utility of this fascinating fungal alkaloid.
References
- 1. mdpi.com [mdpi.com]
- 2. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Meleagrin | C23H23N5O4 | CID 23728435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Undescribed meleagrin alkaloids from the endophytic fungus Penicillium commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]
